molecular formula C7H8N2O2 B12872692 3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole CAS No. 7186-53-0

3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole

Cat. No.: B12872692
CAS No.: 7186-53-0
M. Wt: 152.15 g/mol
InChI Key: ICYHZJWCRPCNTI-UHFFFAOYSA-N
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Description

3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole is a heterocyclic compound that features both oxazole and isoxazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This method allows for the continuous production of oxazolines and their subsequent oxidation to oxazoles, ensuring high yields and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dihydrooxazol-2-yl)-5-methylisoxazole is unique due to its dual oxazole and isoxazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

CAS No.

7186-53-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(9-11-5)7-8-2-3-10-7/h4H,2-3H2,1H3

InChI Key

ICYHZJWCRPCNTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NCCO2

Origin of Product

United States

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